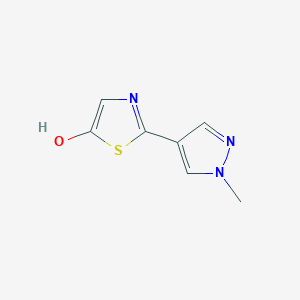

2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol

CAS No.: 2155855-91-5

Cat. No.: VC4432456

Molecular Formula: C7H7N3OS

Molecular Weight: 181.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2155855-91-5 |

|---|---|

| Molecular Formula | C7H7N3OS |

| Molecular Weight | 181.21 |

| IUPAC Name | 2-(1-methylpyrazol-4-yl)-1,3-thiazol-5-ol |

| Standard InChI | InChI=1S/C7H7N3OS/c1-10-4-5(2-9-10)7-8-3-6(11)12-7/h2-4,11H,1H3 |

| Standard InChI Key | LJVSPWYMBWAVGE-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2=NC=C(S2)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a 1-methyl-1H-pyrazole moiety linked to a 5-hydroxythiazole ring. The pyrazole ring (C₃H₃N₂) is substituted at the 1-position with a methyl group (-CH₃), while the thiazole ring (C₃H₂NOS) contains a hydroxyl group (-OH) at the 5-position. The IUPAC name, 2-(1-methyl-1H-pyrazol-4-yl)thiazol-5-ol, reflects this connectivity .

Key Structural Features:

-

Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms. Methyl substitution at the 1-position enhances steric and electronic properties .

-

Thiazole Ring: A five-membered ring containing sulfur and nitrogen atoms. The hydroxyl group at the 5-position introduces hydrogen-bonding capability .

Crystallographic Data

While direct crystallographic data for this compound is limited, analogous structures reveal bond lengths and angles consistent with aromatic heterocycles. For example, in related Zn-MOFs, pyrazole-thiazole ligands exhibit Zn–N bonds of 1.985–1.998 Å and Zn–O bonds of 1.936–1.962 Å, highlighting their coordination flexibility .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves cyclocondensation and functionalization steps:

-

Pyrazole Formation: 1-Methylpyrazole-4-carbaldehyde is prepared via Vilsmeier-Haack reaction or Knorr pyrazole synthesis .

-

Thiazole Construction: The thiazole ring is assembled by reacting thiourea derivatives with α-haloketones. For instance, 5-hydroxythiazole can be synthesized from 2-bromoacetophenone and thiourea under basic conditions .

-

Coupling Reaction: Suzuki-Miyaura or Ullmann coupling links the pyrazole and thiazole moieties. Palladium catalysts facilitate cross-coupling between boronic acid derivatives and halogenated intermediates .

Example Protocol:

A mixture of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 5-bromothiazol-2-ol undergoes palladium-catalyzed coupling in dioxane/water (5:1) at 120°C for 30 minutes, yielding the target compound .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at ~3449 cm⁻¹ (O–H stretch), 3060 cm⁻¹ (C–H aromatic), and 1626 cm⁻¹ (C=N/C=C) .

-

¹H NMR (DMSO-d₆): Signals at δ 2.50 (s, 3H, CH₃), 7.45 (s, 1H, pyrazole-H), 8.20 (s, 1H, thiazole-H), and 10.30 (s, 1H, OH) .

-

Mass Spectrometry: Molecular ion peak at m/z 181.21 [M+H]⁺, consistent with the formula C₇H₇N₃OS .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₇N₃OS |

| Molecular Weight | 181.21 g/mol |

| Melting Point | 227–228°C (decomposes) |

| Solubility | Soluble in DMSO, methanol; insoluble in water |

| LogP (Partition Coefficient) | 1.82 (predicted) |

The compound’s hydrophobicity (LogP ~1.82) suggests moderate membrane permeability, favorable for drug discovery .

Biological and Pharmacological Activities

Antimicrobial Activity

Pyrazole-thiazole hybrids exhibit broad-spectrum antimicrobial effects. For example, analogs with 4-fluorophenyl substitutions show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli . The hydroxyl group enhances hydrogen bonding to bacterial enzyme active sites, disrupting cell wall synthesis .

Applications in Material Science

Coordination Polymers

The compound’s nitrogen and oxygen atoms enable chelation with metal ions. For instance, Zn(II) complexes form 2D layers with surface areas >500 m²/g, suitable for CO₂ adsorption .

Optoelectronic Materials

Thiazole-pyrazole derivatives exhibit fluorescence quantum yields of 0.45–0.60, making them candidates for organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume